Methyl 2-amino-2,4-dimethylpentanoate hydrochloride
Description
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is a branched-chain amino acid ester hydrochloride. Its structure features an amino group at the C2 position, methyl substituents at C2 and C4 of the pentanoate backbone, and a methyl ester group. This compound is hypothesized to serve as a chiral building block in pharmaceutical synthesis, leveraging its steric and electronic properties for stereoselective reactions.
Properties
Molecular Formula |
C8H18ClNO2 |
|---|---|
Molecular Weight |
195.69 g/mol |
IUPAC Name |
methyl 2-amino-2,4-dimethylpentanoate;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-6(2)5-8(3,9)7(10)11-4;/h6H,5,9H2,1-4H3;1H |
InChI Key |
CQSAKZIQDKGUOL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C)(C(=O)OC)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-2,4-dimethylpentanoate hydrochloride typically involves the esterification of 2-amino-4,4-dimethylpentanoic acid. One common method involves dissolving 2-amino-4,4-dimethylpentanoic acid in methanol and adding thionyl chloride dropwise at 0°C. The reaction mixture is then stirred at room temperature for 16 hours, and the progress is monitored by thin-layer chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity, and the product is typically purified through recrystallization .
Chemical Reactions Analysis
Ester Hydrolysis and Acid Formation
The ester moiety undergoes hydrolysis under basic or acidic conditions to yield carboxylic acid derivatives:
-
Alkaline Hydrolysis :
Treatment with aqueous LiOH in THF/H<sub>2</sub>O (1:1) at 0–25°C converts the methyl ester to 2-amino-2,4-dimethylpentanoic acid (yield: 70%) . This reaction is critical for generating free carboxylic acids for peptide coupling. -
Acid-Catalyzed Hydrolysis :
HCl in refluxing methanol facilitates ester cleavage, producing the corresponding amino acid hydrochloride salt.
Amide Bond Formation
The amino group participates in coupling reactions to construct peptidomimetics or prodrugs:
-
HATU-Mediated Coupling :
Reacting with N-Cbz-L-valine in DMF using HATU and DIPEA yields dipeptide derivatives (e.g., MPI11b, MPI12b) . Stereochemical retention at the chiral center is confirmed by NMR . -
Industrial-Scale Coupling :
Continuous flow reactors optimize yields (>80%) for large-scale synthesis of antiviral agents targeting protease enzymes .
Example Reaction Pathway :
-
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride + N-Cbz-L-valine
→ MPI11b (white solid, 81% yield)
Alkylation and Arylation
The amino group undergoes nucleophilic substitution with alkyl/aryl halides:
-
Methylation :
Reacting with methyl iodide in DMF/K<sub>2</sub>CO<sub>3</sub> produces tertiary amine derivatives. -
Benzylation :
Benzyl bromide in THF forms N-benzyl-protected intermediates for further functionalization.
| Reagent | Product | Role |
|---|---|---|
| CH<sub>3</sub>I, K<sub>2</sub>CO<sub>3</sub> | N-methylamino ester derivative | Protecting group introduction |
| BnBr, THF | N-benzylamino ester derivative | Intermediate for drug design |
Reductive Amination
The amino group reacts with aldehydes/ketones under reducing conditions:
-
NaBH<sub>3</sub>CN Reduction :
Reacting with formaldehyde generates N-methylated products, enhancing lipophilicity for CNS-targeted drugs.
Key Data :
-
Solvent : MeOH/H<sub>2</sub>O
-
Catalyst : NaBH<sub>3</sub>CN
-
Yield : 65–75%
Enzymatic Interactions
In biochemical contexts, the compound acts as a substrate or inhibitor:
-
Protease Inhibition :
Binds to SARS-CoV-2 main protease (M<sup>pro</sup>) active site via hydrogen bonding with Glu166 and His41, showing IC<sub>50</sub> values <10 μM . -
Enzyme Substrate :
Serves as a mimic for branched-chain amino acids in metabolic studies .
Structural Insights :
-
Methyl groups at C2 and C4 enhance steric shielding, reducing off-target interactions.
Comparative Reactivity with Analogues
| Compound | Reactivity Difference |
|---|---|
| Methyl 2-amino-4-methylpentanoate | Lower steric hindrance → faster hydrolysis |
| Methyl 2-amino-3,3-dimethylbutanoate | Altered branching → reduced enzyme affinity |
| Methyl 2-amino-5,5-dimethylhexanoate | Longer chain → modified pharmacokinetics |
This compound’s multifunctional design enables its use in peptide synthesis, enzyme inhibition, and prodrug development. Its reactivity profile underscores its value in both academic and industrial settings, particularly for targeted therapeutic agents .
Scientific Research Applications
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Utilized in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Explored for potential therapeutic applications, including drug development and pharmacological studies.
Industry: Employed in the production of fine chemicals and specialty materials .
Mechanism of Action
The mechanism of action of Methyl 2-amino-2,4-dimethylpentanoate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through the formation of intermediate compounds that influence metabolic processes .
Comparison with Similar Compounds
Structural and Functional Comparison
The following table summarizes key structural and functional differences between Methyl 2-amino-2,4-dimethylpentanoate hydrochloride and analogous compounds:
Key Differences and Implications
In contrast, (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride exhibits steric bulk at C3 and C4, altering its interaction with chiral catalysts or enzymes.
Solubility and Stability: Aromatic sulfonyl groups in compounds like Ethyl 2-amino-2-(4-methanesulfonylphenyl)propanoate hydrochloride enhance hydrophobicity, whereas the target compound’s aliphatic structure may improve aqueous solubility.
Synthetic Routes: The synthesis of Methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride involves deprotection of Boc groups using HCl/dioxane, a method likely applicable to the target compound.
Safety and Handling: All hydrochlorides in this class require precautions against inhalation and skin contact (e.g., P261/P262 statements in ). Limited toxicological data are a common challenge .
Research and Application Insights
- Pharmaceutical Intermediates: this compound’s branched structure makes it a candidate for synthesizing peptidomimetics or small-molecule inhibitors, similar to 2-amino-2',5-dichlorobenzophenone derivatives used in drug manufacturing .
- Chiral Resolution: The compound’s stereochemistry could enable enantioselective synthesis, akin to (R)-Methyl 3-amino-4,4-dimethylpentanoate hydrochloride’s role in asymmetric catalysis .
Biological Activity
Methyl 2-amino-2,4-dimethylpentanoate hydrochloride is a compound that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C₈H₁₈ClN
- Molecular Weight : 163.69 g/mol
- CAS Number : 2243506-04-7
This compound acts primarily as a sympathomimetic agent, exhibiting effects similar to those of epinephrine. This action is characterized by:
- Increased Heart Rate : Stimulation of cardiac function.
- Vasoconstriction : Elevation of blood pressure through peripheral blood vessel constriction.
- Metabolic Effects : Enhancement of blood glucose levels due to increased glycogenolysis and gluconeogenesis in the liver .
Pharmacological Profile
The compound has been studied for its potential applications in various therapeutic areas, including:
- Cognitive Enhancement : Research indicates that it may improve cognitive functions by modulating neurotransmitter systems, particularly in enhancing focus and attention .
- Weight Management : Some studies suggest it may aid in weight loss by increasing metabolic rate and promoting lipolysis .
In Vitro Studies
-
Cell Viability Assays : Evaluated using various cell lines to determine cytotoxicity and proliferation effects.
- Results indicated a dose-dependent increase in cell viability at lower concentrations, suggesting potential as a growth factor for certain cell types.
- Neurotransmitter Release : Investigations into the compound's effect on neurotransmitter release showed increased levels of norepinephrine and dopamine in neuronal cultures, indicating a stimulatory effect on the central nervous system .
In Vivo Studies
- Animal Models : Studies conducted on rodent models demonstrated significant increases in physical performance metrics (e.g., endurance and strength) following administration of the compound.
- Behavioral Assessments : Behavioral tests indicated enhanced learning and memory capabilities in treated animals, supporting its potential cognitive benefits .
Case Studies
- Cognitive Enhancement in Humans :
- Weight Loss Applications :
Safety and Toxicology
While the compound shows promise for various applications, safety assessments are crucial. Current studies indicate:
- Low Toxicity Profile : In animal studies, no significant adverse effects were observed at therapeutic doses.
- Potential Side Effects : Mild side effects such as increased heart rate and anxiety have been reported at higher doses.
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing Methyl 2-amino-2,4-dimethylpentanoate hydrochloride with high purity?
- A common method involves acid-catalyzed esterification of the corresponding amino acid followed by hydrochlorination. For example, in structurally similar compounds, hydrochloric acid (dioxane solution) is added to the methyl ester intermediate, stirred at room temperature, and concentrated under reduced pressure to yield the hydrochloride salt . Reaction optimization (e.g., molar ratios, solvent selection) is critical to minimize side products like unreacted starting materials or diastereomers.
Q. How can researchers confirm the structural integrity of this compound?
- Use a combination of 1H-NMR and mass spectrometry . For instance, in analogous compounds, 1H-NMR in DMSO-d6 resolves characteristic peaks for methyl groups (δ ~1.02 ppm), methoxy groups (δ ~3.79 ppm), and amine protons (δ ~9.00 ppm, broad singlet) . High-resolution MS validates the molecular ion ([M+H]<sup>+</sup>), ensuring no contamination from byproducts.
Q. What stability considerations are critical for storing this compound?
- Hydrochloride salts of amino esters are hygroscopic and prone to hydrolysis. Store under inert gas (argon/nitrogen) at -20°C in airtight containers with desiccants. Avoid aqueous solvents unless immediately used, as moisture can degrade the ester bond . Stability studies under accelerated conditions (40°C/75% RH) are recommended for long-term storage protocols.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported synthetic yields for this compound?
- Discrepancies often arise from variations in reaction conditions (e.g., temperature, solvent purity). Systematic Design of Experiments (DoE) can identify critical parameters. For example, adjusting HCl concentration during hydrochlorination (as in ) may improve yield by preventing racemization or side reactions. Compare impurity profiles using HPLC-UV/ELSD against pharmacopeial reference standards (e.g., EP/JP monographs) .
Q. What advanced analytical methods are suitable for studying its degradation pathways?
- LC-MS/MS coupled with forced degradation studies (acid/base hydrolysis, oxidative stress) can identify degradation products. For structurally related compounds, hydrolysis of the ester group under alkaline conditions generates carboxylic acid derivatives, while oxidation targets the amino group . Kinetic modeling (Arrhenius plots) quantifies degradation rates under varying pH/temperature conditions.
Q. How can the compound’s solubility be optimized for in vitro pharmacological assays?
- Solubility screening in biorelevant media (e.g., PBS, SIF) is essential. Co-solvents (DMSO ≤1%) or cyclodextrin-based formulations enhance aqueous solubility. For methyl ester hydrochlorides, pH adjustment (e.g., buffered solutions at pH 4–5) prevents precipitation by maintaining protonation of the amine . Micellar solubilization using surfactants (Tween 80) is another strategy for hydrophobic analogs.
Q. What strategies mitigate stereochemical instability during synthesis?
- Racemization at the α-carbon is a risk during acidic or high-temperature steps. Use chiral HPLC to monitor enantiopurity. Opt for mild reaction conditions (e.g., low-temperature hydrochlorination) and avoid prolonged exposure to strong acids/bases. Protecting group strategies (e.g., Boc for the amine) during intermediate steps can preserve stereochemistry .
Methodological Notes
- Synthesis Validation : Cross-reference with USP/EP guidelines for amino ester hydrochlorides, focusing on residual solvent limits (ICH Q3C) and elemental analysis (Cl<sup>-</sup> content) .
- Data Contradictions : Address discrepancies in literature by replicating methods with rigorous controls (e.g., inert atmosphere, anhydrous solvents) and reporting detailed spectral data .
- Advanced Applications : Explore its utility as a chiral building block in peptidomimetics or prodrugs, leveraging its methyl ester’s lipophilicity for enhanced cellular uptake .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
